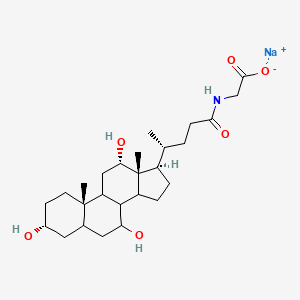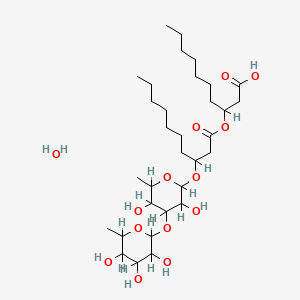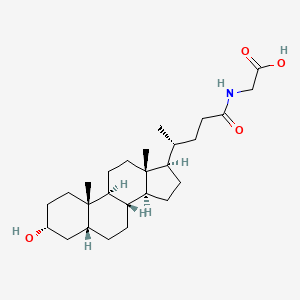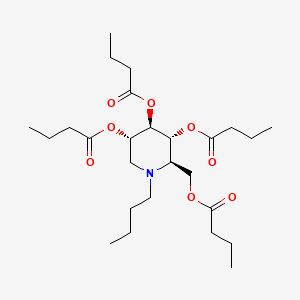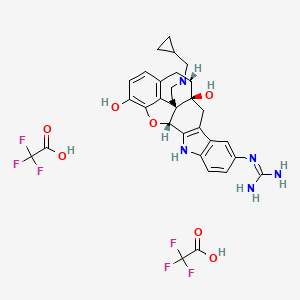
Guanidinyl-naltrindole di-trifluoroacetate
Overview
Description
Guanidinyl-naltrindole di-trifluoroacetate, also known as GNTI TFA, is a compound with the molecular formula C31H31F6N5O7 . It is an opioid antagonist used in research and is highly selective for the κ opioid receptor .
Molecular Structure Analysis
The molecular structure of Guanidinyl-naltrindole di-trifluoroacetate is complex, with a molecular weight of 699.6 g/mol . The compound’s structure includes a cyclopropylmethyl group, a dihydroxy group, and a guanidine group .Physical And Chemical Properties Analysis
Guanidinyl-naltrindole di-trifluoroacetate has a molecular weight of 699.6 g/mol . Other physical and chemical properties are not explicitly detailed in the available resources.Scientific Research Applications
Opioid Receptor Research
Guanidinyl-naltrindole di-trifluoroacetate (GNTI TFA) is a potent and selective κ opioid receptor antagonist. It is significantly more potent and selective than norbinaltorphimine (nor-BNI) for the κ opioid receptor, which makes it a valuable tool in opioid receptor research, particularly in studying the κ subtype .
Neuroscience Studies
In neuroscience, GNTI TFA’s action as a selective antagonist at κ opioid receptors is utilized to explore their role in signaling pathways within the nervous system. This helps in understanding the mechanisms of pain, addiction, and other neurological functions .
Pharmacological Investigations
Pharmacologists use GNTI TFA to investigate the modulation of κ opioid receptors and their implications in various physiological and pathological states, including pain perception and response to stress .
Analgesic Effect Studies
Researchers employ GNTI TFA to study the anti-hyperalgesic effect of dipeptidyl peptidase 4 (DPP4) inhibitors in inflammation, examining how different opioid receptor types influence this effect .
Drug Development
GNTI TFA’s selectivity for κ opioid receptors aids in the development of new drugs targeting these receptors, potentially leading to novel treatments for pain management and other conditions associated with κ opioid receptor activity .
Addiction Research
Given its role as a κ opioid receptor antagonist, GNTI TFA is used in addiction research to understand how these receptors contribute to substance abuse and dependence .
Mechanism of Action
Target of Action
Guanidinyl-naltrindole di-trifluoroacetate (GNTI TFA) is a selective antagonist for the κ opioid receptor . The κ opioid receptor is a type of opioid receptor that has a key role in pain regulation, stress response, and mood control .
Mode of Action
GNTI TFA interacts with the κ opioid receptor as an antagonist Instead, it blocks the receptor and prevents it from being activated by other substances . It is five-fold more potent and 500-fold more selective than norbinaltorphimine (nor-BNI) for the κ opioid receptor in smooth muscle preparations .
Biochemical Pathways
The κ opioid receptor is involved in various biochemical pathways. When GNTI TFA binds to the receptor, it can affect these pathways and their downstream effects . .
Result of Action
The result of GNTI TFA’s action is the inhibition of the κ opioid receptor, preventing its activation and thus modulating the physiological processes controlled by this receptor
properties
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXCKWXJRPYRLW-AWCPWCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidinyl-naltrindole di-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






